Ethyl 2,4-dichloro-4,4-difluorobutanoate
Description
Ethyl 2,4-dichloro-4,4-difluorobutanoate (C₆H₈Cl₂F₂O₂) is a halogenated ester characterized by two chlorine atoms at positions 2 and 4 of the butanoate backbone and two fluorine atoms at position 4. The combination of chlorine and fluorine substituents likely enhances its lipophilicity and metabolic stability compared to non-halogenated analogs. The analysis below focuses on structurally related compounds to infer its properties and behavior.
Properties
CAS No. |
76694-55-8 |
|---|---|
Molecular Formula |
C6H8Cl2F2O2 |
Molecular Weight |
221.03 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-4,4-difluorobutanoate |
InChI |
InChI=1S/C6H8Cl2F2O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3 |
InChI Key |
ZMBUERBXZRYYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Structural and Functional Group Analysis
- In contrast, Ethyl 3-amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂) replaces chlorine with an amino group, enhancing solubility in polar solvents but reducing lipophilicity .
- Functional Group Influence: The 3-hydroxy-4,4-difluoro derivative (C₆H₁₀F₂O₃) participates in Reformatsky reactions due to its hydroxyl group, whereas the trans-4,4-difluorocrotonate (C₆H₈F₂O₂) forms α,β-unsaturated esters, useful in conjugated addition reactions . Nitrofen (C₁₂H₇Cl₂NO₃), though structurally distinct (a diphenyl ether), shares dichloro substitution, which correlates with its herbicidal activity and thyroid-disrupting effects in rats .
Physicochemical Properties
- Boiling Points: Ethyl 3-hydroxy-4,4-difluorobutanoate (95–97°C at 35 mm Hg) and Ethyl trans-4,4-difluorocrotonate (65°C at 35 mm Hg) exhibit lower boiling points than non-fluorinated analogs due to reduced molecular weight and increased volatility from fluorine’s low polarizability . The absence of boiling point data for this compound suggests higher molecular weight (C₆H₈Cl₂F₂O₂ ≈ 221.0 g/mol) may elevate its boiling point relative to the above compounds.
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